molecular formula C23H16ClF4NO3 B2869728 (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one CAS No. 478039-56-4

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

Cat. No.: B2869728
CAS No.: 478039-56-4
M. Wt: 465.83
InChI Key: TWTBIYFHPGESOD-VAWYXSNFSA-N
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Description

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the (2-chloro-6-fluorophenyl)methoxy intermediate: This involves the reaction of 2-chloro-6-fluorophenol with a suitable methoxylating agent under basic conditions.

    Coupling with 3-bromophenyl derivative: The intermediate is then coupled with a 3-bromophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the enone structure: The final step involves the condensation of the coupled product with 4-(trifluoromethoxy)aniline under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound is believed to modulate certain pathways by binding to key enzymes or receptors, thereby altering their activity. This modulation can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF4NO3/c24-20-5-2-6-21(25)19(20)14-31-18-4-1-3-15(13-18)22(30)11-12-29-16-7-9-17(10-8-16)32-23(26,27)28/h1-13,29H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTBIYFHPGESOD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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